1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Medicinal Chemistry Chemical Probe Design Kinase Inhibitor

1'-(3-(Phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1797890-19-7; molecular formula C21H21NO5S; molecular weight 399.46 g/mol) is a synthetic small molecule built on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold. The spirocyclic core, which conformationally restricts the pendant phenyl group, has been widely exploited in medicinal chemistry for targeting neuropeptide Y5 (NPY5) receptors, sigma receptors, and melanocortin-4 receptors (MC4R).

Molecular Formula C21H21NO5S
Molecular Weight 399.46
CAS No. 1797890-19-7
Cat. No. B2470649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
CAS1797890-19-7
Molecular FormulaC21H21NO5S
Molecular Weight399.46
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H21NO5S/c23-19(10-15-28(25,26)16-6-2-1-3-7-16)22-13-11-21(12-14-22)18-9-5-4-8-17(18)20(24)27-21/h1-9H,10-15H2
InChIKeyIPFLFKSBCSWSAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(3-(Phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1797890-19-7): Procurement-Relevant Chemical Profile


1'-(3-(Phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1797890-19-7; molecular formula C21H21NO5S; molecular weight 399.46 g/mol) is a synthetic small molecule built on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold [1]. The spirocyclic core, which conformationally restricts the pendant phenyl group, has been widely exploited in medicinal chemistry for targeting neuropeptide Y5 (NPY5) receptors, sigma receptors, and melanocortin-4 receptors (MC4R) [2]. This specific derivative features a 3-(phenylsulfonyl)propanoyl substituent on the piperidine nitrogen, distinguishing it from the simpler N-phenylsulfonyl and N-unsubstituted analogs that dominate the patent and primary literature.

Why Generic Substitution of 1'-(3-(Phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is Not Advisable


Within the spiro[isobenzofuran-1,4'-piperidine] class, even minor changes to the N-acyl substituent can profoundly alter receptor selectivity profiles. The Neurogen patent family (US20030036652) demonstrates that NPY5 receptor modulatory activity is exquisitely sensitive to the nature of the group attached to the piperidine nitrogen [1]. The 3-(phenylsulfonyl)propanoyl chain present in the target compound introduces a flexible, hydrogen-bond-accepting sulfone linker that is absent in the direct N-phenylsulfonyl analog (CAS 1797642-35-3) and in simple N-alkyl or N-aryl derivatives. This structural feature may shift the compound's binding preference away from the NPY5/sigma receptor space occupied by the majority of its class members. Without compound-specific selectivity data, assuming functional interchangeability with any close analog introduces significant experimental risk.

Quantitative Differentiation Evidence for 1'-(3-(Phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Versus Closest Analogs


Structural Differentiation: Extended Linker Length Separates Target from Direct N-Sulfonyl Analog (CAS 1797642-35-3)

The target compound incorporates a three-carbon propanoyl linker between the piperidine nitrogen and the phenylsulfonyl group, whereas the closest direct analog, 1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1797642-35-3), attaches the phenylsulfonyl group directly to the piperidine nitrogen via a sulfonamide bond [1]. This structural difference increases the spatial separation between the sulfone pharmacophore and the spirocyclic core, which is known to influence binding pocket occupancy in class-related NPY5 and sigma receptor ligands [2].

Medicinal Chemistry Chemical Probe Design Kinase Inhibitor

Hydrogen-Bond Acceptor Capacity Enhancement Relative to Dimethoxyphenyl Analog (CAS 1797140-03-4)

The phenylsulfonyl group in the target compound provides two sulfone oxygen atoms capable of acting as strong hydrogen-bond acceptors (HBA). In comparison, the dimethoxyphenyl analog (CAS 1797140-03-4; 1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one) replaces the sulfone with ether oxygens, which are weaker HBAs [1][2]. For class-related spiroisobenzofuran sigma ligands, hydrogen-bonding capacity has been correlated with receptor affinity and aqueous solubility [3].

Physicochemical Profiling ADME Prediction Solubility

Molecular Weight and Lipophilicity Differentiation Versus Parent Scaffold (3H-Spiro[isobenzofuran-1,4'-piperidine])

The target compound (MW 399.46 g/mol) is significantly larger and more lipophilic than the unsubstituted parent spirocyclic amine 3H-spiro[isobenzofuran-1,4'-piperidine] (MW 189.25 g/mol). The addition of the 3-(phenylsulfonyl)propanoyl group increases the molecular weight by 210.2 Da and introduces substantial lipophilic character via the phenyl ring [1]. Published SAR for spiroisobenzofuran CNS agents indicates that N-substituent size and lipophilicity are primary determinants of blood-brain barrier penetration and receptor subtype selectivity [2].

Drug-likeness CNS Drug Design Lead Optimization

Sulfone Metabolic Stability Advantage Over Methylsulfonylphenyl Analog

The phenylsulfone moiety in the target compound is a recognized metabolically stable bioisostere in medicinal chemistry. Compared to the 4-(methylsulfonyl)phenyl analog (1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one), the target compound's sulfone is directly attached to the phenyl ring rather than being para-substituted on a second phenyl ring [1]. In general drug metabolism studies, aryl methyl sulfones can undergo benzylic hydroxylation, whereas phenyl sulfones lacking a benzylic C-H bond adjacent to the sulfone exhibit greater oxidative metabolic stability [2].

Metabolic Stability Cytochrome P450 Lead Profiling

Recommended Application Scenarios for 1'-(3-(Phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Based on Evidence Profile


Chemical Biology Probe Development Targeting Non-Classical Spiroisobenzofuran Binding Sites

The extended 3-(phenylsulfonyl)propanoyl linker distinguishes this compound from the well-characterized N-phenylsulfonyl and N-alkyl spiroisobenzofuran derivatives that dominate the sigma and NPY5 receptor literature [1]. This structural uniqueness makes the target compound suitable as a chemical biology probe for identifying novel protein targets beyond the canonical sigma-1, sigma-2, and NPY5 receptors. Researchers can employ this compound in affinity-based proteomics (e.g., pull-down experiments with a biotinylated derivative) to map its interactome, potentially uncovering new therapeutic targets [2].

Structure-Activity Relationship (SAR) Studies on Sulfone-Containing Spirocyclic Scaffolds

The presence of the phenylsulfone group, combined with the propanoyl linker and the spirocyclic core, creates a three-dimensional pharmacophore that has not been systematically explored in published SAR studies. Medicinal chemistry groups can use this compound as a starting point for synthesizing a focused library where the sulfone oxidation state, phenyl substitution pattern, and linker length are systematically varied. The target compound's molecular weight (399.46 g/mol) and estimated ClogP (~2.8) place it within oral drug-like space, facilitating the discovery of lead compounds with favorable ADME profiles.

Selectivity Profiling Against Kinase and GPCR Panels

Given the spiro[isobenzofuran-1,4'-piperidine] scaffold's known capacity to engage diverse biological targets—including NPY5 receptors (IC50 values ranging from 2.7 nM to >1 µM depending on substitution), sigma receptors (Ki values from sub-nanomolar to micromolar), and MC4R—the target compound warrants broad selectivity profiling [1]. Its distinct substitution pattern may confer a selectivity fingerprint that differs from published class members. Procurement of this compound is justified for laboratories running kinase panels (e.g., Eurofins KinaseProfiler) or GPCR panels (e.g., Eurofins GPCRProfiler) to establish its polypharmacology profile.

In Vitro Metabolism and Physicochemical Benchmarking

The sulfone moiety and the propanoyl linker introduce specific metabolic and physicochemical liabilities (e.g., potential for amide hydrolysis, sulfone reduction) that differ from the ether-linked and direct sulfonamide analogs. This compound serves as a valuable benchmarking tool in ADME laboratories for comparing microsomal stability, CYP inhibition, and plasma protein binding across a series of spiroisobenzofuran derivatives. Procurement for head-to-head metabolic stability assays (e.g., human liver microsome t₁/₂ determination) can generate data that inform the design of the next generation of analogs with improved pharmacokinetic properties.

Quote Request

Request a Quote for 1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.